5-Bromo-2-chloro-3-dimethoxymethyl-pyridine

aldehyde protection acetal stability synthetic intermediate

Sequential Pd-catalyzed diversification of pyridine scaffolds demands predictable reactivity and protecting group stability. This compound resolves both: the 5-Br > 2-Cl hierarchy enables selective Suzuki-Miyaura then Buchwald-Hartwig amination, while the 3-dimethoxymethyl acetal survives aqueous work-up and cross-coupling steps that would degrade a free aldehyde. Direct entry into the Nimbus Saturn HPK1 patent series (IC50 = 0.094 nM). Supplied at 98% HPLC purity with ≤0.5% water for stoichiometric precision.

Molecular Formula C8H9BrClNO2
Molecular Weight 266.52 g/mol
CAS No. 928653-74-1
Cat. No. B113297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
CAS928653-74-1
Molecular FormulaC8H9BrClNO2
Molecular Weight266.52 g/mol
Structural Identifiers
SMILESCOC(C1=C(N=CC(=C1)Br)Cl)OC
InChIInChI=1S/C8H9BrClNO2/c1-12-8(13-2)6-3-5(9)4-11-7(6)10/h3-4,8H,1-2H3
InChIKeyNXUPENSPQULNNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine (CAS 928653-74-1): Procurement-Grade Pyridine Building Block Overview


5-Bromo-2-chloro-3-dimethoxymethyl-pyridine (CAS 928653-74-1) is a trisubstituted pyridine building block bearing bromo, chloro, and dimethoxymethyl groups at the 5-, 2-, and 3-positions, respectively . With a molecular formula of C8H9BrClNO2 and a molecular weight of 266.52 g·mol-1, this heterocyclic intermediate participates in sequential palladium-catalyzed cross-coupling reactions by exploiting differential halide reactivity . It is listed as a key synthetic intermediate in patent families describing HPK1 (hematopoietic progenitor kinase 1) antagonist programs [1] and is supplied as part of the AldrichCPR collection of unique screening compounds .

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine (CAS 928653-74-1): Why In-Class Analogs Cannot Be Interchanged


Generic substitution of 5-bromo-2-chloro-3-dimethoxymethyl-pyridine with closely related pyridine building blocks is precluded by three interdependent structural features that govern both reactivity and downstream synthetic utility: (i) the 5-bromo vs. 2-chloro halide pairing, which establishes a predictable reactivity gradient for sequential Pd-catalyzed cross-couplings (Br > Cl) that is sensitive to positional isomerism [1]; (ii) the 3-dimethoxymethyl acetal moiety, which serves as a latent aldehyde – protecting the formyl oxidation state during cross-coupling steps that would otherwise consume or degrade the free aldehyde [2]; and (iii) the specific 2,3,5-substitution pattern, which electronically deactivates the ring relative to mono-halogenated or differently substituted analogs, directly influencing reaction rates, catalyst loading, and product yields in multi-step medicinal chemistry sequences [3]. Altering any one of these elements – for instance, switching to a regioisomeric 2-bromo-5-chloro or a non-acetal 3-formyl analog – changes the chemoselectivity profile and may necessitate complete re-optimization of the synthetic route.

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine (928653-74-1): Quantitative Evidence for Differentiated Selection


Latent Aldehyde Stability vs. Free Aldehyde Analog: 5-Bromo-2-chloronicotinaldehyde

The 3-dimethoxymethyl acetal group of the target compound functions as a chemically inert masked aldehyde, enabling Pd-catalyzed cross-coupling at the 5-bromo position without competing oxidative addition or condensation side-reactions at the carbonyl [1]. In contrast, the direct aldehyde analog 5-bromo-2-chloronicotinaldehyde (CAS 228251-24-9) is susceptible to aldehyde consumption under basic cross-coupling conditions. The patent synthesis of the target compound itself exploits this stability: 5-bromo-2-chloronicotinaldehyde is converted to the dimethoxymethyl acetal using trimethylorthoformate and p-TsOH in MeOH at reflux, and the crude acetal product is used in the next step without further purification, demonstrating the operational robustness of the protected form [2]. No yield loss due to acetal cleavage is reported under these conditions.

aldehyde protection acetal stability synthetic intermediate cross-coupling compatibility

Differential Halide Reactivity: Br vs. Cl Chemoselectivity in Sequential Cross-Coupling

The 5-bromo substituent of the target compound is significantly more reactive toward Pd-catalyzed oxidative addition than the 2-chloro substituent, enabling sequential, site-selective cross-coupling. A class-level study on bromo-2-chloropyridines demonstrated that 5-bromo-2-chloropyridine undergoes selective Suzuki coupling at the C-Br position with arylboronic acids under Pd(OAc)2/PPh3 catalysis, leaving the C-Cl bond intact for subsequent direct arylation [1]. This reactivity hierarchy (C-Br >> C-Cl) is preserved in the 3-dimethoxymethyl-substituted analog, as the electron-withdrawing acetal group at the 3-position further deactivates the pyridine ring, potentially increasing selectivity by widening the reactivity gap [2]. In contrast, the regioisomeric 2-bromo-5-chloro-4-(dimethoxymethyl)pyridine (CAS 921630-15-1) reverses the positional reactivity, requiring alternative synthetic planning.

sequential cross-coupling Suzuki-Miyaura C-Br vs C-Cl selectivity halogen reactivity gradient

Vendor-Supplied Purity Benchmarking: 98% (HPLC) as Procurement Specification

Across multiple commercial suppliers, the offered purity of 5-bromo-2-chloro-3-dimethoxymethyl-pyridine ranges from 95% to 98% (HPLC) [1] . CapotChem and ChemScene specify 98% minimum purity by HPLC, with CapotChem additionally reporting water content ≤ 0.5% [1]. In contrast, CymitQuimica supplies the compound at ≥ 95% purity , and BLDPharm at 97% . The AldrichCPR offering (Sigma-Aldrich) is supplied without analytical data, with the buyer assuming responsibility for identity and purity confirmation . For procurement decision-making, the availability of HPLC-verified 98% purity with controlled water content is relevant for moisture-sensitive downstream chemistry or when stoichiometric precision is required.

purity specification HPLC building block quality vendor comparison

Storage Stability Requirement: −20°C vs. 2–8°C Specification

Supplier storage recommendations for 5-bromo-2-chloro-3-dimethoxymethyl-pyridine diverge, indicating potential sensitivity to thermal degradation or moisture. Biozol specifies storage at −20°C for maximum product recovery , whereas ChemScene recommends sealed, dry conditions at 2–8°C . This divergence contrasts with the structurally simpler analog 5-bromo-2-chloropyridine (CAS 53939-30-3), which is typically stored at ambient temperature . The stricter cold-storage requirement for the dimethoxymethyl derivative suggests that the acetal moiety introduces thermal lability or hygroscopicity not present in the non-acetal analog, a factor that must be accounted for in procurement and inventory planning.

storage stability temperature sensitivity compound integrity long-term storage

Lipophilicity-Driven Purification Behavior: LogP 2.79 vs. Carboxylate Analog

The computed LogP of 5-bromo-2-chloro-3-dimethoxymethyl-pyridine is 2.79 [1], substantially higher than that of its carboxylic acid analog 5-bromo-2-chloronicotinic acid (CAS 29241-65-4), which has a predicted LogP of approximately 1.2–1.5 . This 1.3–1.6 LogP unit difference translates to an approximately 20- to 40-fold higher octanol/water partition coefficient, meaning the dimethoxymethyl acetal compound is markedly more lipophilic. For chromatographic purification, this implies longer retention on reversed-phase (C18) columns, requiring higher organic mobile phase composition for elution. For liquid-liquid extraction work-up, the compound partitions preferentially into organic layers with higher efficiency than the carboxylate analog, simplifying isolation after aqueous reaction quenches.

LogP chromatographic retention purification compound handling

Patent-Cited Utility in HPK1 Antagonist Synthesis: Documented Use in Drug Discovery Programs

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is explicitly cited as a synthetic intermediate in multiple US patent applications from the Nimbus Saturn HPK1 antagonist program (US-2021078996-A1 through US-2021087190-A1, all with priority date 2019-09-13) [1] . HPK1 (MAP4K1) is a negative regulator of T-cell receptor signaling and a validated immuno-oncology target. Compounds derived from this building block have demonstrated HPK1 inhibition with IC50 values as low as 0.094 nM in TR-FRET biochemical assays [2]. While the target compound itself is not the bioactive entity, its role as a key intermediate in a documented, patent-protected drug discovery program distinguishes it from structurally similar pyridine building blocks (e.g., 5-bromo-2-chloropyridine, CAS 53939-30-3) that lack demonstrated integration into clinical-stage medicinal chemistry campaigns targeting HPK1.

HPK1 antagonist drug discovery intermediate patent-protected scaffold immuno-oncology

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine (928653-74-1): Evidence-Backed Application Scenarios for Scientific Procurement


Multi-Step Sequential Cross-Coupling for Medicinal Chemistry Diversification

The defined Br > Cl reactivity hierarchy of 5-bromo-2-chloro-3-dimethoxymethyl-pyridine makes it the preferred building block for sequential Pd-catalyzed diversification [1]. A medicinal chemist can first perform a Suzuki-Miyaura coupling at the 5-bromide position (using Pd(OAc)2/PPh3, K2CO3, arylboronic acid), then subsequently functionalize the 2-chloride via Buchwald-Hartwig amination or another cross-coupling. The 3-dimethoxymethyl acetal remains intact throughout both steps, enabling late-stage aldehyde unveiling (acidic hydrolysis) for further derivatization. This three-step sequence – cross-couple, cross-couple, deprotect – is enabled specifically by the 5-bromo-2-chloro-3-dimethoxymethyl substitution pattern and would require complete redesign if using a regioisomeric analog [2].

HPK1 Antagonist Lead Optimization and Structure-Activity Relationship (SAR) Studies

For research groups pursuing HPK1 (MAP4K1) as an immuno-oncology target, 5-bromo-2-chloro-3-dimethoxymethyl-pyridine provides direct entry into the synthetic route described in the Nimbus Saturn patent family (US-2021078996-A1 through US-2021087190-A1) [3]. Using this building block ensures that the core pyridine scaffold matches that of the patent-exemplified intermediates, enabling the synthesis of analogs for SAR exploration around the HPK1 pharmacophore. Given that optimized HPK1 inhibitors from this chemical series achieve sub-nanomolar biochemical potency (IC50 = 0.094 nM) [4], access to the correct intermediate is critical for reproducibility and comparative benchmarking.

Protected Aldehyde Strategy for Air- and Moisture-Sensitive Multistep Synthesis

In synthetic routes where a free aldehyde would be incompatible with subsequent transformations (e.g., organometallic additions, reductive aminations under protic conditions, or strong-base-mediated reactions), the 3-dimethoxymethyl group serves as a chemically robust latent aldehyde [2]. The compound can be carried through multiple synthetic steps, including aqueous work-ups, without premature aldehyde deprotection or oxidation, as demonstrated by its synthesis involving aqueous potassium carbonate washes followed by concentration without purification [2]. This stability is not offered by the free aldehyde analog 5-bromo-2-chloronicotinaldehyde, which would require separate protection and deprotection steps, adding two synthetic operations and associated yield losses.

Precision Synthesis Requiring High-Purity Building Blocks with Defined Specifications

When stoichiometric precision is critical (e.g., for lithiation chemistry, Grignard reagent formation, or catalytic asymmetric synthesis), procurement of 5-bromo-2-chloro-3-dimethoxymethyl-pyridine at 98% HPLC purity with ≤ 0.5% water content [5] provides the necessary quality assurance. The availability of defined purity specifications enables accurate calculation of reagent stoichiometry, minimizing the risk of side reactions from unknown impurities. For kilogram-scale process chemistry, the option to source from suppliers offering both high purity and controlled moisture content supports reproducible scale-up [5].

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